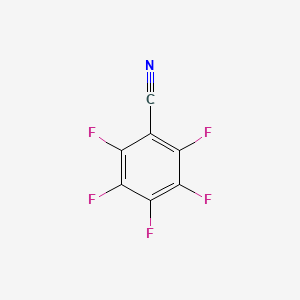

五氟苯腈

描述

Pentafluorobenzonitrile is a compound that is useful as a catalyst in organic reactions . It is also useful in the liquid-phase exfoliation of graphite for solubilized graphene .

Synthesis Analysis

Pentafluorobenzonitrile has been used in the synthesis of novel fluorinated poly(ether nitrile)s . It was also used in the synthesis of pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . Another synthesis method involves the reaction of pentachlorobenzonitrile with anhydrous potassium fluoride at 300–480° to yield pentafluorobenzonitrile .

Molecular Structure Analysis

The molecular formula of Pentafluorobenzonitrile is C7F5N . Its molecular weight is 193.0736 .

Chemical Reactions Analysis

Pentafluorobenzonitrile reacts with ammonia, aniline, and o-phenylenediamine and with chloride, bromide, iodide, methoxide, hydroxide, acetate, benzoate, and azide ions mainly by displacement of the 4-fluorine atom . Reaction with an excess of chloride ion yields pentachlorobenzonitrile .

Physical And Chemical Properties Analysis

Pentafluorobenzonitrile is a liquid at 20°C . Its refractive index is 1.442 . It has a boiling point of 162-164°C and a density of 1.532 g/mL at 25°C .

科学研究应用

氟化聚醚腈的合成

五氟苯腈: 用于合成新型氟化聚醚腈 (PEN)。这些 PEN 在常用溶剂中表现出优异的溶解性,可以浇铸成坚韧的透明薄膜。 它们以其高热稳定性而闻名,5% 重量损失温度范围为 509-562°C,玻璃化转变温度 (Tg) 为 142-235°C .

医药中间体

该化合物是医药行业的重要中间体。 它用于合成去甲肾上腺素、肾上腺素和 N-甲基肾上腺素的五氟苯基类似物,这些类似物在各种药物的开发中具有重要意义 .

先进材料应用

源自五氟苯腈的高性能氟化聚合物用于先进材料,例如薄膜、光学和微电子器件的涂层、气体分离膜等。 在聚合物链中掺入氟原子会导致溶解性、阻燃性、热稳定性和玻璃化转变温度提高 .

航空航天和电子应用

由于其能够形成具有低介电常数和优异透明度的聚合物,五氟苯腈衍生材料适用于航空航天和电子应用。 预计这些材料将用于光学和电子材料,目前正在进行其应用研究 .

氟化聚芳醚酮的合成

五氟苯腈: 也参与含六氟异丙基亚甲基单元的氟化聚芳醚酮 (PEK) 的合成。 这些 PEK 因其优异的热稳定性和在有机溶剂中的溶解性,已被研究用于航空航天和电子应用 .

农药和香料行业

作为中间体,五氟苯腈用于生产用于农药和香料行业的化合物。 其衍生物对于创建这些行业所需的具有特定性能的产品非常有价值 .

安全和危害

未来方向

作用机制

Target of Action

Pentafluorobenzonitrile (PFBN) is a valuable intermediate in various chemical reactions

Mode of Action

It is known to participate in chemical reactions as an intermediate , but how it interacts with its targets in a biological context is not clear

Biochemical Pathways

Pfbn has been used in the synthesis of novel fluorinated poly(ether nitrile)s and pentafluorophenyl analogs of noradrenaline, adrenaline, and N-methyladrenaline . These compounds could potentially affect various biochemical pathways, but more research is needed to determine the exact pathways influenced by PFBN.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds, including PFBN. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it participates in . .

属性

IUPAC Name |

2,3,4,5,6-pentafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWJGZQOGXGSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061126 | |

| Record name | Pentafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773-82-0 | |

| Record name | Pentafluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CN7ME67X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

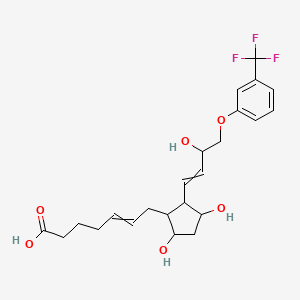

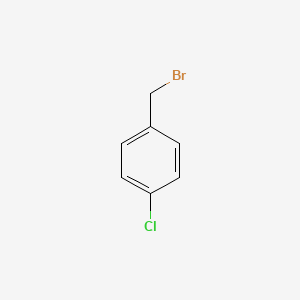

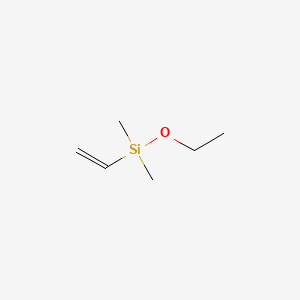

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Which position on the aromatic ring is most susceptible to nucleophilic attack in pentafluorobenzonitrile?

A2: While the cyano group itself is also electron-withdrawing, its effect is weaker than the combined influence of the fluorine atoms. Consequently, nucleophilic attack primarily occurs at the para position (position 4) relative to the cyano group. [, , , ]

Q2: Can you elaborate on the competition observed between methoxydefluorination and methoxide addition to the cyano group in pentafluorobenzonitrile?

A3: Sodium methoxide in methanol can react with pentafluorobenzonitrile in two competing ways: (1) methoxydefluorination via SNAr, replacing a fluorine atom with a methoxy group, and (2) reversible addition to the carbon-nitrogen triple bond of the cyano group. This competition can lead to complex kinetic behavior, with the reaction rate initially slowing down due to the reversible addition before proceeding to completion via methoxydefluorination. []

Q3: How does the reactivity of azide ion compare to methoxide ion in reactions with pentafluorobenzonitrile?

A4: Azide ion (N3-) exhibits higher selectivity and lower reactivity compared to methoxide ion (CH3O-) in reactions with pentafluorobenzonitrile. This difference is attributed to the nature of the nucleophiles and their relative reactivities. []

Q4: What is the molecular formula and weight of pentafluorobenzonitrile?

A4: The molecular formula is C7F5N, and the molecular weight is 195.09 g/mol.

Q5: Are there any notable spectroscopic features of pentafluorobenzonitrile?

A7: Pentafluorobenzonitrile displays characteristic infrared (IR) and Raman spectroscopic signals due to the presence of the cyano group and the C-F bonds. [] Additionally, its 19F NMR spectrum is a valuable tool for characterizing the molecule and its derivatives. [, ]

Q6: Is pentafluorobenzonitrile compatible with common organic solvents?

A8: Yes, pentafluorobenzonitrile exhibits excellent solubility in common organic solvents like diethyl ether, tetrahydrofuran, and dichloromethane. [, ]

Q7: Are there any examples of pentafluorobenzonitrile being used as a building block in polymer synthesis?

A9: Yes, pentafluorobenzonitrile serves as a valuable monomer for synthesizing various fluorinated polymers, including poly(arylene ether)s and poly(ether nitrile)s. These polymers often exhibit desirable properties like high thermal stability, good solubility, and film-forming abilities. [, , ]

Q8: Has pentafluorobenzonitrile been explored in the context of metal-catalyzed reactions?

A10: Yes, research has explored its use in reactions such as the platinum-assisted addition of phosphorus ylides, leading to the formation of interesting platinum(II) complexes with iminophosphorane and N-bonded β-imino phosphorus ylide ligands. [, ]

Q9: Can pentafluorobenzonitrile participate in catalytic hydrophosphonylation reactions?

A11: Yes, pentafluorobenzonitrile, being a highly activated benzonitrile, undergoes nickel-catalyzed hydrophosphonylation with trialkyl phosphites under relatively mild conditions without requiring a Lewis acid. This reaction provides a route to α-aminophosphonates. []

Q10: Have computational methods been employed to study pentafluorobenzonitrile?

A12: Yes, computational studies have investigated the molecular geometry and electronic structure of pentafluorobenzonitrile using techniques like Fourier transform microwave (FTMW) spectroscopy and MP2/6-311++G(2d, 2p) calculations. These studies provide insights into the impact of fluorine substitution on the benzonitrile framework. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)